2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxybenzoic acid with 2-(4-methylpiperidin-1-yl)ethylamine to form an amide bond. This reaction is usually carried out under acidic conditions with a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide .
Scientific Research Applications
2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- N-methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C20H26N2O2S/c1-15-9-11-22(12-10-15)17(19-8-5-13-25-19)14-21-20(23)16-6-3-4-7-18(16)24-2/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,21,23) |
InChI Key |
FQWOHGLQEKFOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=CS3 |
Origin of Product |
United States |
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